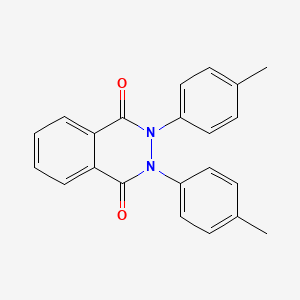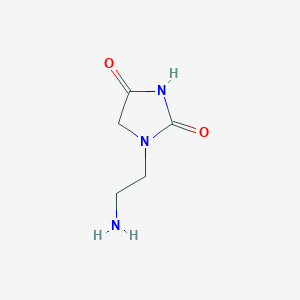
N-(1-Methyl-2-propylpentyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-2-propylpentyl)propionamide: is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-2-propylpentyl)propionamide typically involves the reaction of propionic acid with 1-methyl-2-propylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Common solvents used in the process include toluene and dichloromethane .
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Methyl-2-propylpentyl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like to convert the amide to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions in basic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-Methyl-2-propylpentyl)propionamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of N-(1-Methyl-2-propylpentyl)propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- N-Methylpropionamide
- N-Ethylpropionamide
- N-Propylpropionamide
Comparison: N-(1-Methyl-2-propylpentyl)propionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Propriétés
Numéro CAS |
52030-05-4 |
|---|---|
Formule moléculaire |
C12H25NO |
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
N-(3-propylhexan-2-yl)propanamide |
InChI |
InChI=1S/C12H25NO/c1-5-8-11(9-6-2)10(4)13-12(14)7-3/h10-11H,5-9H2,1-4H3,(H,13,14) |
Clé InChI |
PVWKAVAGRAOIDO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(C)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


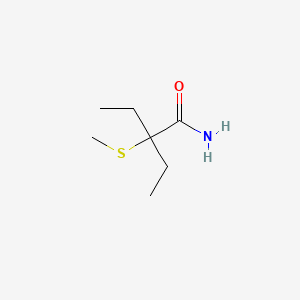
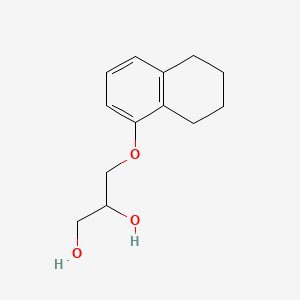
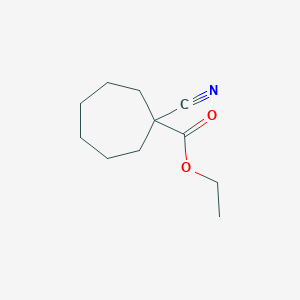
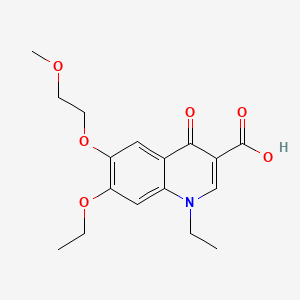
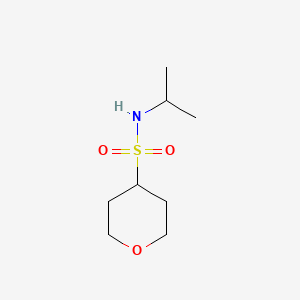
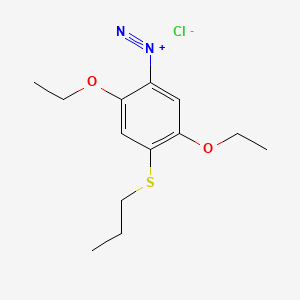
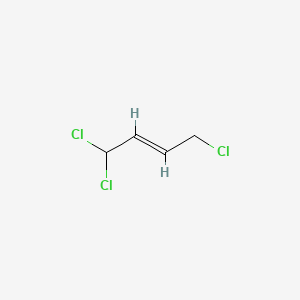

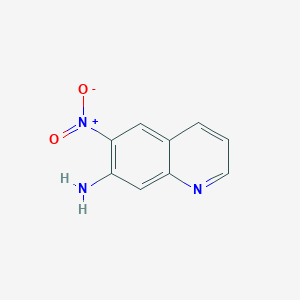
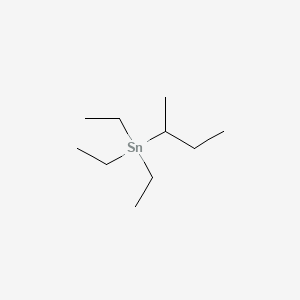
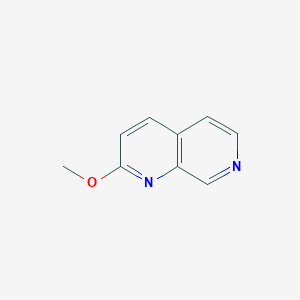
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)
